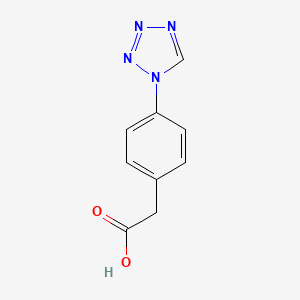

(4-Tetrazol-1-yl-phenyl)-acetic acid

Vue d'ensemble

Description

(4-Tetrazol-1-yl-phenyl)-acetic acid is a chemical compound characterized by the presence of a tetrazole ring attached to a phenyl group, which is further connected to an acetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Tetrazol-1-yl-phenyl)-acetic acid typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile. This reaction is often carried out in the presence of a catalyst such as zinc chloride or ammonium chloride under reflux conditions.

Attachment to the Phenyl Group: The tetrazole ring is then attached to a phenyl group through a substitution reaction. This can be achieved by reacting the tetrazole with a halogenated benzene derivative in the presence of a base such as potassium carbonate.

Introduction of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid moiety. This can be done through a Friedel-Crafts acylation reaction, where the phenyl-tetrazole compound is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Des Réactions Chimiques

Oxidation Reactions

Mechanism : The phenoxyacetic acid moiety undergoes oxidation, targeting the carboxylic acid group.

Reagents/Conditions :

-

Potassium permanganate (KMnO₄) in acidic medium.

-

Chromium trioxide (CrO₃) under controlled heating.

Major Products :

-

Carboxylic acids (e.g., benzoic acid derivatives) via cleavage of the acetic acid chain.

-

Ketones formed through partial oxidation of the methyl group in the acetic acid moiety.

Research Findings : Oxidation selectively degrades the acetic acid group, leaving the tetrazole ring intact. This stability of the tetrazole under oxidative conditions is critical for its use in drug design.

Reduction Reactions

Mechanism : The tetrazole ring undergoes reduction, converting it into other nitrogen-containing heterocycles.

Reagents/Conditions :

-

Lithium aluminum hydride (LiAlH₄) in diethyl ether.

-

Sodium borohydride (NaBH₄) under acidic conditions.

Major Products :

-

Amines (e.g., substituted anilines) from partial reduction.

-

Reduced heterocycles like imidazoles or pyrazoles.

Research Findings : Reduction pathways are sensitive to steric hindrance around the tetrazole ring. Electron-donating groups on the phenyl ring enhance reduction efficiency .

Substitution Reactions

Mechanism : Nucleophilic aromatic substitution occurs at the phenyl ring, facilitated by the electron-withdrawing effect of the tetrazole group.

Reagents/Conditions :

-

Amines (e.g., NH₃) or thiols (e.g., H₂S) under basic conditions (e.g., NaOH).

-

Phosphoryl chloride (POCl₃) and dimethylformamide (DMF) for activating the phenyl ring .

Major Products :

-

Substituted phenoxyacetic acids with amine or thiol groups .

-

Cross-coupled products (e.g., benzodiazepines) via palladium-catalyzed reactions .

Research Findings : Substitution reactions are highly regioselective, favoring para positions relative to the tetrazole group. This selectivity is exploited in synthesizing bioactive derivatives .

Multicomponent Reactions (MCRs)

Mechanism : The compound participates in Ugi-4CR (Ugi four-component reaction) and UT-4CR (Ugi tetrazole) pathways, forming complex heterocycles.

Reagents/Conditions :

Major Products :

Research Findings : MCRs enable rapid synthesis of drug-like molecules. For example, cleavable isocyanides (e.g., β-cyanoethyl groups) allow controlled release of free tetrazoles under basic conditions .

Reaction Mechanisms and Conditions

Applications De Recherche Scientifique

Pharmaceutical Development

1.1 Antihypertensive and Cardiovascular Applications

Research indicates that (4-Tetrazol-1-yl-phenyl)-acetic acid may play a significant role in treating hypertension and heart failure. Its biological activity has been linked to the modulation of specific molecular targets involved in blood pressure regulation, particularly renal outer medullary potassium channels. These channels are essential for maintaining electrolyte balance and blood pressure homeostasis.

1.2 Antidiabetic Properties

The compound has been investigated for its potential antidiabetic effects, particularly as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ). In studies, derivatives of tetrazoles have shown enhanced activity compared to traditional antidiabetic drugs like pioglitazone, suggesting that this compound could be a promising candidate for further development as an antidiabetic agent .

Chemical Research

2.1 Synthesis and Derivative Development

This compound serves as an important intermediate in organic synthesis. It is utilized in the development of new tetrazole derivatives that exhibit various therapeutic effects. The compound's unique structure allows for the modification of functional groups, leading to the synthesis of compounds with enhanced biological activity .

2.2 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrazole derivatives, including this compound. Various synthesized compounds have demonstrated significant antibacterial and antifungal activities against a range of pathogens, outperforming traditional antibiotics in some cases . This suggests potential applications in developing new antimicrobial agents.

Table 1: Summary of Research Findings on this compound

Mécanisme D'action

The mechanism of action of (4-Tetrazol-1-yl-phenyl)-acetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

(4-Tetrazol-1-yl-phenyl)-benzoic acid: Similar structure but with a benzoic acid moiety instead of acetic acid.

(4-Tetrazol-1-yl-phenyl)-methanol: Similar structure but with a methanol moiety instead of acetic acid.

(4-Tetrazol-1-yl-phenyl)-amine: Similar structure but with an amine moiety instead of acetic acid.

Uniqueness

(4-Tetrazol-1-yl-phenyl)-acetic acid is unique due to its specific combination of the tetrazole ring, phenyl group, and acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Activité Biologique

(4-Tetrazol-1-yl-phenyl)-acetic acid is a heterocyclic compound featuring a tetrazole ring, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data tables.

Chemical Structure and Properties

The structure of this compound consists of a phenyl group attached to a tetrazole ring, which is further connected to an acetic acid moiety. This configuration contributes to its unique biological properties.

Tetrazole derivatives are known to interact with various biological targets, influencing multiple pathways. The mechanisms include:

- Anticancer Activity : Compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) through apoptosis induction and cell cycle arrest .

- Antimicrobial Activity : Tetrazole derivatives exhibit significant antimicrobial properties, acting against a range of bacteria and fungi by disrupting cellular processes .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, potentially through the inhibition of cyclooxygenase enzymes involved in prostaglandin synthesis .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

- Cytotoxicity Assessment : A study evaluated various tetrazole derivatives for their cytotoxic effects, revealing that some had LD50 values significantly lower than established chemotherapeutics, indicating high potency .

- Molecular Docking Studies : Research utilizing molecular docking techniques has indicated that this compound binds effectively to target proteins involved in cancer progression, suggesting a mechanism for its anticancer activity .

- In Vivo Studies : Animal models have shown that compounds similar to this compound exhibit substantial anti-inflammatory effects, with reductions in paw edema comparable to standard anti-inflammatory drugs .

Pharmacokinetics

The pharmacokinetic profile of tetrazole derivatives generally indicates good metabolic stability and bioavailability. The presence of the tetrazole ring enhances solubility and facilitates better absorption compared to traditional carboxylic acids .

Propriétés

IUPAC Name |

2-[4-(tetrazol-1-yl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c14-9(15)5-7-1-3-8(4-2-7)13-6-10-11-12-13/h1-4,6H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYBWZMCGUWWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357054 | |

| Record name | (4-Tetrazol-1-yl-phenyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462068-57-1 | |

| Record name | (4-Tetrazol-1-yl-phenyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.